molecular formula C10H13ClN2 B1435504 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride CAS No. 1803600-61-4

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

Cat. No. B1435504
M. Wt: 196.67 g/mol
InChI Key: ISWWZDQLTSWRJP-UHFFFAOYSA-N
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Description

“4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is a heterocyclic organic compound . It is also known as THP. The IUPAC name for this compound is 1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular weight of “4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is 196.67 g/mol. The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H .


Physical And Chemical Properties Analysis

The physical form of “4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is a powder . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Complex Heterocycles

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in novel methodologies for constructing pyrindines and tetrahydroquinolines through a one-pot, multi-component process, highlighting its versatility in building significant heterocyclic structures (Yehia, Polborn, & Müller, 2002). Such compounds are essential in developing pharmaceuticals and natural product synthesis.

Coordination Chemistry and Supramolecular Assemblies

The pyridine moiety in this compound makes it a suitable candidate for supramolecular coordination chemistry. Its structural features enable it to participate in the self-assembly of metal complexes, contributing to the development of grid-like metal complexes essential for materials science (Hoogenboom, Moore, & Schubert, 2006). These complexes have potential applications in catalysis, magnetic materials, and molecular recognition.

Molecular Structure Studies

Research has also focused on the molecular and crystal structures of derivatives of this compound, providing insights into their geometric conformations and interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design and development (Vimalraj & Pandiarajan, 2010). The crystal structure analysis helps in elucidating the hydrogen bonding interactions and stability of these compounds, which is essential for designing molecules with desired properties.

Anticancer Activity

Another significant area of application is in medicinal chemistry, where derivatives synthesized from 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride have been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents demonstrates the potential of this compound in contributing to the development of new therapeutic agents (Redda & Gangapuram, 2007).

Safety And Hazards

The safety information for “4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWWZDQLTSWRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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